(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-12(22)21-15-6-4-14(5-7-15)20-11-17(10-19)25(23,24)16-8-2-13(18)3-9-16/h2-9,11,20H,1H3,(H,21,22)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHCPSGYPUZSLK-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzonitrile to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or cyanovinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with proteins makes it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonyl and cyanovinyl groups suggests possible applications in anti-inflammatory and anticancer drugs.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the sulfonyl group may interact with enzyme active sites, inhibiting their function. The cyanovinyl group can participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related N-(substituted phenyl)acetamides and sulfonamide derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Flexibility: Unlike N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (I), which adopts a planar conformation with nitro-group torsion, the (Z)-cyanovinyl group in the target compound introduces steric hindrance and electronic effects that may alter its binding to biological targets .
Synthetic Routes: The target compound’s synthesis likely parallels that of compound I, where sulfonamide intermediates are acetylated. However, the incorporation of the cyanovinyl group necessitates additional steps, such as Knoevenagel condensation, to introduce the α,β-unsaturated nitrile moiety .
Biological Potential: While compound I serves primarily as a synthetic precursor, the (Z)-cyanovinyl analog may exhibit enhanced bioactivity due to its electrophilic cyano group, which can act as a Michael acceptor in enzyme inhibition—a feature absent in non-cyano derivatives like I .
Crystallographic Behavior: Compound I forms centrosymmetric dimers via C–H⋯O interactions, a trend common in sulfonamide-acetamides. The target compound’s crystal packing remains uncharacterized but is expected to involve similar hydrogen-bonding networks, albeit modulated by the cyanovinyl group’s electron-withdrawing nature .
Research Implications and Limitations
- X-ray crystallography to resolve its three-dimensional structure.
- Enzymatic assays to validate theoretical kinase inhibition.
Biological Activity
(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a 4-chlorophenyl group, a sulfonyl moiety, and a cyanovinyl functional group. Its molecular formula is C16H15ClN2O2S, and it has a molecular weight of approximately 334.82 g/mol. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds containing sulfonamide groups can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .
- Antibacterial Activity : The compound's antibacterial properties have been evaluated against various bacterial strains. It has demonstrated moderate to strong activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
- Anti-inflammatory Effects : Some derivatives of sulfonamide compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could make them candidates for treating inflammatory diseases .
1. Anticancer Activity
A recent study explored the anticancer potential of compounds similar to this compound. The research found that these compounds inhibited cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
2. Enzyme Inhibition Studies
In another study, synthesized derivatives were tested for their ability to inhibit AChE and urease. The results indicated that some compounds showed significant inhibitory effects, with IC50 values indicating effective concentrations for enzyme inhibition . This suggests potential therapeutic applications in neurodegenerative diseases and urea cycle disorders.
Table 1: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
